molecular formula C21H27N5O B5504864 N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide

N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide

Cat. No. B5504864
M. Wt: 365.5 g/mol
InChI Key: QYDWRIYXFWVUMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidinyl compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds to more complex structures through reactions such as cyclization, N-oxidation, and functional group transformations. For instance, Wagner et al. (1993) detailed the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, showcasing typical strategies such as cyclization and reaction under different conditions to yield various derivatives, some displaying antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide" is often characterized using techniques such as NMR, FT-IR, mass spectrometry, and X-ray crystallography. Zhou et al. (2021) synthesized and characterized a novel compound through structural analysis, confirming the structure with X-ray diffraction, highlighting the critical role of such techniques in understanding the molecular structure of complex compounds (Zhou et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyrimidinyl compounds can vary widely, including cyclization, N-oxidation, and conjugation reactions. Stillwell et al. (2002) explored the metabolic pathways of PhIP, a compound with a similar structure, providing insight into its N-oxidation metabolites and their impact on biological systems (Stillwell, Sinha, & Tannenbaum, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for the practical application of any chemical compound. Studies on related compounds have indicated that the presence of specific functional groups can significantly affect these properties, influencing their behavior in biological systems or chemical reactions.

Chemical Properties Analysis

The chemical properties of "N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide" and related compounds include their reactivity, potential as inhibitors or activators in biological systems, and interactions with other molecules. Research by Zhou et al. (2008) on a similar compound, MGCD0103, demonstrated its isotype-selective inhibition of histone deacetylase, underscoring the importance of chemical properties in the development of pharmacological agents (Zhou et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Antianaphylactic Activity : A study reported the synthesis of related compounds showing antianaphylactic activity. These compounds were synthesized via a multi-step reaction involving the cyclization and reaction with pyrrolidine, leading to bisamide derivatives with potential antianaphylactic properties (Wagner, Vieweg, & Leistner, 1993).

  • Histone Deacetylase Inhibition : Another study describes the discovery and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound that inhibits histone deacetylases (HDACs) 1-3 and 11, showing significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).

  • Anticancer and Anti-5-Lipoxygenase Agents : Research into novel pyrazolopyrimidines derivatives has shown potential anticancer and anti-5-lipoxygenase activities. These compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines, demonstrating a structure-activity relationship crucial for their biological activities (Rahmouni et al., 2016).

Biological and Pharmacological Studies

  • Anti-Angiogenic and DNA Cleavage Studies : A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities. These findings suggest the compounds' potential as anticancer agents by inhibiting angiogenesis and inducing cytotoxic effects (Kambappa et al., 2017).

  • Anticonvulsant Enaminones Study : The crystal structures of anticonvulsant enaminones were determined, showing their potential therapeutic applications in epilepsy treatment. The study focuses on the hydrogen bonding and molecular conformations of these compounds (Kubicki, Bassyouni, & Codding, 2000).

  • Inhibition of NF-kappaB and AP-1 Gene Expression : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide and its analogs have been shown to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, suggesting potential therapeutic applications in inflammation and cancer (Palanki et al., 2000).

properties

IUPAC Name

N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-15-14-19(25-21(22-15)26-12-4-5-13-26)23-17-8-10-18(11-9-17)24-20(27)16-6-2-3-7-16/h8-11,14,16H,2-7,12-13H2,1H3,(H,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDWRIYXFWVUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide

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